molecular formula C24H19BrN2O4 B11070962 3-(3-bromophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(3-bromophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11070962
M. Wt: 479.3 g/mol
InChI Key: QKZMJQOZAPPNGO-UHFFFAOYSA-N
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Description

3-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, methoxyphenyl, and phenyl groups attached to a dihydro-pyrrolo[3,4-d]isoxazole core

Preparation Methods

The synthesis of 3-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d]isoxazole core, followed by the introduction of the bromophenyl, methoxyphenyl, and phenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3-BROMOPHENYL)-5-(3-METHOXYPHENYL)-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3-(3-BROMOPHENYL)-5-(4-METHOXYPHENYL)-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE: Differing only in the position of the methoxy group.

    3-(4-BROMOPHENYL)-5-(3-METHOXYPHENYL)-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE: Differing in the position of the bromine atom

Properties

Molecular Formula

C24H19BrN2O4

Molecular Weight

479.3 g/mol

IUPAC Name

3-(3-bromophenyl)-5-(3-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H19BrN2O4/c1-30-19-12-6-11-18(14-19)26-23(28)20-21(15-7-5-8-16(25)13-15)27(31-22(20)24(26)29)17-9-3-2-4-10-17/h2-14,20-22H,1H3

InChI Key

QKZMJQOZAPPNGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br

Origin of Product

United States

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